molecular formula C17H18N2 B10850566 N-((1H-indol-2-yl)methyl)-2-phenylethanamine

N-((1H-indol-2-yl)methyl)-2-phenylethanamine

Cat. No.: B10850566
M. Wt: 250.34 g/mol
InChI Key: LMNUEZRZRYCQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-indol-2-yl)methyl)-2-phenylethanamine is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and drugs. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-indol-2-yl)methyl)-2-phenylethanamine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the N-alkylation of indole derivatives using alkyl halides .

Industrial Production Methods

Industrial production of indole derivatives often employs high-yielding, scalable processes. For instance, the Fischer indole synthesis can be optimized using microwave irradiation to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-((1H-indol-2-yl)methyl)-2-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1H-indol-2-yl)methyl)-2-phenylethanamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1H-indol-2-yl)methyl)-2-phenylethanamine involves its interaction with various molecular targets. The indole ring can engage in hydrogen bonding and π-π interactions, influencing biological pathways. It can modulate enzyme activity and receptor binding, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1H-indol-2-yl)methyl)-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N-(1H-indol-2-ylmethyl)-2-phenylethanamine

InChI

InChI=1S/C17H18N2/c1-2-6-14(7-3-1)10-11-18-13-16-12-15-8-4-5-9-17(15)19-16/h1-9,12,18-19H,10-11,13H2

InChI Key

LMNUEZRZRYCQSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.